3-(4-Fluorophenyl)-3-hydroxy-1-(4-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium
Description
3-(4-Fluorophenyl)-3-hydroxy-1-(4-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium is a complex organic compound belonging to the class of imidazopyridines. This compound features a unique structure with a fluorophenyl and a methylphenyl group attached to a hexahydroimidazo[1,2-a]pyridine core. Its distinct chemical properties make it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Properties
Molecular Formula |
C20H22FN2O+ |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol |
InChI |
InChI=1S/C20H22FN2O/c1-15-5-11-18(12-6-15)22-14-20(24,16-7-9-17(21)10-8-16)23-13-3-2-4-19(22)23/h5-12,24H,2-4,13-14H2,1H3/q+1 |
InChI Key |
QOYLVXWZWRIEAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC([N+]3=C2CCCC3)(C4=CC=C(C=C4)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-3-hydroxy-1-(4-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium typically involves multi-step organic reactions. One common method starts with the preparation of the hexahydroimidazo[1,2-a]pyridine core, followed by the introduction of the fluorophenyl and methylphenyl groups through electrophilic aromatic substitution reactions. The hydroxy group is then introduced via a hydroxylation reaction under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification through chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-3-hydroxy-1-(4-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the hydroxy group or to alter the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce halogens or other functional groups onto the aromatic rings.
Scientific Research Applications
3-(4-Fluorophenyl)-3-hydroxy-1-(4-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism by which 3-(4-Fluorophenyl)-3-hydroxy-1-(4-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Fluorophenyl)-3-hydroxy-1-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium
- 3-(4-Methylphenyl)-3-hydroxy-1-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium
- 3-(4-Fluorophenyl)-3-hydroxy-1-(4-chlorophenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium
Uniqueness
The uniqueness of 3-(4-Fluorophenyl)-3-hydroxy-1-(4-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium lies in its specific combination of fluorophenyl and methylphenyl groups, which confer distinct chemical and biological properties. This combination can influence the compound’s reactivity, binding affinity to molecular targets, and overall stability, making it a valuable subject for further research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
